PKI-402 PKI-402 PKI-402 is a dual inhibitor of PI3K and mammalian target of rapamycin (mTOR; IC50s = 1.4, 9.2, and 1.7 nM for PI3Kα, PI3Kγ, and mTOR, respectively). It reduces proliferation of MDA-MB-361 and PC3 cancer cells (IC50s = 8 and 21 nM, respectively) and inhibits phosphorylation of Akt in MDA-MB-361 cells (IC50 = 5 nM). PKI-402 (25, 50, and 100 mg/kg) reduces intratumor phosphorylation of Akt and tumor growth in an MDA-MB-361 mouse xenograft model. It also inhibits tumor growth in U87MG glioma and A549 lung cancer mouse xenograft models in a dose-dependent manner.
PKI-402 is a selective, reversible, ATP-competitive, equipotent inhibitor of class I phosphatidylinositol 3-kinases (PI3K), including PI3K-alpha mutants, and mammalian target of rapamycin (mTOR; IC versus PI3K-alpha = 2 nmol/L). PKI-402 inhibited growth of human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissue and suppressed phosphorylation of PI3K and mTOR effector proteins (e.g., Akt at T308) at concentrations that matched those that inhibited cell growth.
Brand Name: Vulcanchem
CAS No.: 1173204-81-3
VCID: VC0548413
InChI: InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41)
SMILES: CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1
Molecular Formula: C29H34N10O3
Molecular Weight: 570.6 g/mol

PKI-402

CAS No.: 1173204-81-3

Cat. No.: VC0548413

Molecular Formula: C29H34N10O3

Molecular Weight: 570.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PKI-402 - 1173204-81-3

Specification

Description PKI-402 is a dual inhibitor of PI3K and mammalian target of rapamycin (mTOR; IC50s = 1.4, 9.2, and 1.7 nM for PI3Kα, PI3Kγ, and mTOR, respectively). It reduces proliferation of MDA-MB-361 and PC3 cancer cells (IC50s = 8 and 21 nM, respectively) and inhibits phosphorylation of Akt in MDA-MB-361 cells (IC50 = 5 nM). PKI-402 (25, 50, and 100 mg/kg) reduces intratumor phosphorylation of Akt and tumor growth in an MDA-MB-361 mouse xenograft model. It also inhibits tumor growth in U87MG glioma and A549 lung cancer mouse xenograft models in a dose-dependent manner.
PKI-402 is a selective, reversible, ATP-competitive, equipotent inhibitor of class I phosphatidylinositol 3-kinases (PI3K), including PI3K-alpha mutants, and mammalian target of rapamycin (mTOR; IC versus PI3K-alpha = 2 nmol/L). PKI-402 inhibited growth of human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissue and suppressed phosphorylation of PI3K and mTOR effector proteins (e.g., Akt at T308) at concentrations that matched those that inhibited cell growth.
CAS No. 1173204-81-3
Molecular Formula C29H34N10O3
Molecular Weight 570.6 g/mol
IUPAC Name 1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea
Standard InChI InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41)
Standard InChI Key ZAXFYGBKZSQBIV-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1
Canonical SMILES CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1
Appearance Solid powder

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